1-(Piperidin-4-yl)urea hydrochloride
Overview
Description
1-(Piperidin-4-yl)urea hydrochloride is a chemical compound that features a piperidine ring, a urea moiety, and a hydrochloride salt. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The urea group is known for its role in forming hydrogen bonds, making it a valuable component in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it easier to handle in various applications.
Mechanism of Action
Target of Action
1-(Piperidin-4-yl)urea hydrochloride is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant actions .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-yl)urea hydrochloride plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to exhibit antiproliferative activity by inhibiting tubulin polymerization . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. Additionally, piperidine derivatives have been found to interact with various enzymes, such as lactate dehydrogenase, influencing metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating anti-apoptotic genes . This compound also affects cellular metabolism by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as tubulin, inhibiting its polymerization and disrupting the microtubule network . Additionally, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . These interactions result in changes in gene expression, with upregulation of pro-apoptotic genes and downregulation of genes involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, with continued inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and oxidative phosphorylation, leading to altered energy metabolism and increased oxidative stress . Additionally, this compound can modulate the activity of enzymes involved in amino acid and nucleotide metabolism, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its interactions with biomolecules and its overall therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)urea hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with an isocyanate to form the urea derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction typically occurs under mild conditions, with the piperidine and isocyanate reacting at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the urea derivative and its subsequent conversion to the hydrochloride salt. The process may be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the urea moiety or the piperidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or urea moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Piperidin-4-yl)urea hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Piperidin-4-yl)urea hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different functional groups attached.
Urea derivatives: Compounds with urea moieties but different substituents on the nitrogen atoms.
Hydrochloride salts: Other compounds in their hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness: The combination of the piperidine ring, urea moiety, and hydrochloride salt in this compound gives it unique properties, such as enhanced solubility and specific binding interactions with target molecules. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
piperidin-4-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZJALNMZMDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590473 | |
Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-33-5, 1190194-60-5 | |
Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (piperidin-4-yl)urea hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 61220-33-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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